N-Desmethyl U-47700

Übersicht

Beschreibung

N-Desmethyl-U-47700 ist ein primärer Metabolit des synthetischen Opioids U-47700N-Desmethyl-U-47700 wird durch den metabolischen Prozess der N-Demethylierung von U-47700 im menschlichen Körper gebildet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Desmethyl-U-47700 beinhaltet die N-Demethylierung von U-47700. Dieser Prozess kann mit verschiedenen Reagenzien und Bedingungen erreicht werden. Eine gängige Methode beinhaltet die Verwendung von deuteriummarkierten Analogen zur präzisen Quantifizierung in analytischen Studien . Die Reaktion beinhaltet typischerweise die Verwendung eines Carbonatpuffers bei einem bestimmten pH-Wert, um den Demethylierungsprozess zu erleichtern .

Industrielle Produktionsmethoden

Die Synthese folgt im Allgemeinen ähnlichen Prinzipien wie die Laborpräparation, wobei der Fokus auf der Aufrechterhaltung hoher Reinheit und Ausbeute durch kontrollierte Reaktionsbedingungen liegt .

Wissenschaftliche Forschungsanwendungen

N-Desmethyl-U-47700 wird hauptsächlich in der forensischen und toxikologischen Forschung verwendet. Es dient als Referenzstandard für die Quantifizierung von U-47700 und seinen Metaboliten in biologischen Proben. Diese Verbindung wird auch in der klinischen Toxikologie, im Urin-Drogen-Test und in der forensischen Analyse verwendet, um das Vorhandensein von U-47700 und seinen Metaboliten zu detektieren und zu quantifizieren .

Wirkmechanismus

N-Desmethyl-U-47700 übt seine Wirkung aus, indem es als Metabolit von U-47700 wirkt. U-47700 ist ein potenter Agonist des μ-Opioid-Rezeptors, der für seine analgetischen Wirkungen verantwortlich ist. Der Demethylierungsprozess reduziert die Affinität der Verbindung für die Opioidrezeptoren, was zu einer geringeren Potenz im Vergleich zur Ausgangssubstanz führt . Die beteiligten molekularen Ziele und Pfade umfassen den μ-Opioid-Rezeptor, den κ-Opioid-Rezeptor und den δ-Opioid-Rezeptor .

Wirkmechanismus

Target of Action

N-Desmethyl U-47700 is a primary metabolite of U-47700, a synthetic opioid . The primary target of this compound is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.

Mode of Action

This compound acts as an agonist at the μ-opioid receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, this compound binds to the μ-opioid receptor, triggering a series of intracellular events that lead to the drug’s effects .

Biochemical Pathways

Upon activation of the μ-opioid receptor, this compound initiates a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release . The exact pathways affected by this compound are still under investigation.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver, and its metabolites are excreted in urine . The compound’s plasma concentrations are positively correlated with its pharmacodynamic effects .

Result of Action

The activation of the μ-opioid receptor by this compound results in potent analgesic effects . It also poses a serious risk for overdosing and death due to its strong opioid activity . The loss of one or two methyl groups from U-47700 to form this compound reduces the MOR activation potential .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH Additionally, individual factors such as age, health status, and genetic makeup can influence the compound’s action, efficacy, and stability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-desmethyl U-47700 involves the N-demethylation of U-47700. This process can be achieved using various reagents and conditions. One common method involves the use of deuterium-labeled analogs for precise quantification in analytical studies . The reaction typically involves the use of a carbonate buffer at a specific pH to facilitate the demethylation process .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory-scale preparation, with a focus on maintaining high purity and yield through controlled reaction conditions .

Analyse Chemischer Reaktionen

Reaktionstypen

N-Desmethyl-U-47700 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Metaboliten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Metaboliten führt.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen beinhalten oft bestimmte pH-Werte, Temperaturen und Lösungsmittel, um die Reaktionsausbeute und Selektivität zu optimieren .

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte sind verschiedene oxidierte, reduzierte und substituierte Derivate von N-Desmethyl-U-47700. Diese Produkte werden oft mithilfe von Techniken wie Flüssigkeitschromatographie-Massenspektrometrie (LC-MS) analysiert, um ihre Struktur und Konzentration zu bestimmen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die N-Desmethyl-U-47700 ähnlich sind, gehören:

U-47700: Die Ausgangssubstanz, ein potenter μ-Opioid-Rezeptor-Agonist.

N,N-Didesmethyl-U-47700: Ein weiterer Metabolit von U-47700, der durch weitere Demethylierung gebildet wird.

N-Desethyl-U-49900: Ein primärer Metabolit von U-49900, einem anderen synthetischen Opioid.

Einzigartigkeit

N-Desmethyl-U-47700 ist aufgrund seines spezifischen Stoffwechselwegs und seiner Rolle als primärer Metabolit von U-47700 einzigartig. Seine geringere Potenz im Vergleich zur Ausgangssubstanz macht es zu einem wertvollen Referenzstandard in der forensischen und toxikologischen Forschung .

Eigenschaften

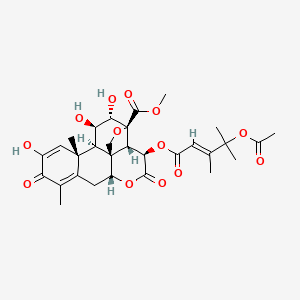

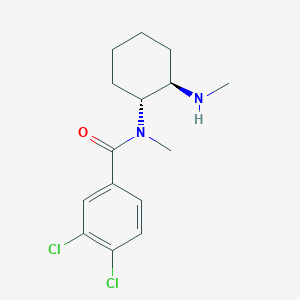

IUPAC Name |

3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O/c1-18-13-5-3-4-6-14(13)19(2)15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLMIGVJKXDEGR-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342244 | |

| Record name | N-Desmethyl U 47700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67579-73-1 | |

| Record name | N-Desmethyl U-47700 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl U 47700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL U-47700 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK7L86EX3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of N-Desmethyl U-47700 in forensic toxicology?

A1: this compound is a primary metabolite of U-47700 and has been detected in higher concentrations than the parent drug in certain tissues, like pig brain. [] This highlights the importance of analyzing for metabolites in addition to the parent compound in forensic toxicology, as metabolite presence can provide crucial information about drug exposure even when parent drug concentrations are low. [, ]

Q2: Are there any analytical challenges in detecting and quantifying this compound?

A2: Identifying and quantifying this compound, especially in the context of forensic investigations, requires specialized analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed for this purpose. [, , ] This method allows for the separation and sensitive detection of the metabolite in complex biological matrices. [, , ]

Q3: How does the tissue distribution of this compound compare to U-47700?

A3: Research using a pig model showed that this compound reaches higher concentrations in certain tissues compared to U-47700, notably in the brain. [] While U-47700 was found in higher concentrations in duodenum content, bile fluid, and adipose tissue, this compound was more prominent in organs involved in metabolism, such as the liver and kidney. [] This difference in distribution patterns underscores the importance of considering both parent and metabolite concentrations when interpreting toxicological findings. []

Q4: What is the postmortem redistribution potential of this compound?

A4: Studies using a controlled pig model suggest that this compound demonstrates low to moderate postmortem redistribution. [] This finding is crucial for forensic investigations, as it implies that measured concentrations of this metabolite in postmortem samples can provide relatively reliable information about drug exposure prior to death. []

Q5: What are the implications of the metabolic profile of U-47700 for forensic analysis?

A5: U-47700 exhibits metabolic transformations similar to U-49900, resulting in a shared metabolite and isomeric species. [] This overlap in metabolic pathways presents a challenge for forensic analysts, as it necessitates careful interpretation of analytical data to differentiate between exposure to these two substances. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B593628.png)

![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)